molecular formula C11H23NO2 B13274923 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol

2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol

Cat. No.: B13274923
M. Wt: 201.31 g/mol
InChI Key: REWXYLNASGUESP-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol is an organic compound with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, an amino group, and a propane-1,3-diol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol typically involves the reaction of 3,5-dimethylcyclohexylamine with glycidol under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring of glycidol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propane diol: A structurally similar compound with a primary amine and two hydroxyl groups.

    3,5-Dimethylcyclohexylamine: Shares the cyclohexylamine core but lacks the propane-1,3-diol moiety.

Uniqueness

2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol is unique due to the combination of its cyclohexylamine and propane-1,3-diol structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-[(3,5-dimethylcyclohexyl)amino]propane-1,3-diol

InChI

InChI=1S/C11H23NO2/c1-8-3-9(2)5-10(4-8)12-11(6-13)7-14/h8-14H,3-7H2,1-2H3

InChI Key

REWXYLNASGUESP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC(CO)CO)C

Origin of Product

United States

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